2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate
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Description
2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate is a chemical compound belonging to the thiadiazole family. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Structurally, they exhibit aromatic character due to their two double bonds and the sulfur lone pair. Notably, four distinct structures exist based on the relative positions of the heteroatoms, making them structural isomers .
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. While the exact synthetic route may vary, it typically includes the introduction of the 1,2,4-thiadiazole moiety onto a pyridine scaffold. Researchers have explored various synthetic methods, including condensation reactions, cyclizations, and functional group transformations. Detailed studies on the synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound comprises a pyridine ring fused with a 1,2,4-thiadiazole ring. The benzylthio group is attached to the thiadiazole ring, conferring specific chemical properties. The positive charge on the pyridinium nitrogen atom suggests potential biological activity. For a visual representation, refer to the NIST Chemistry WebBook .
Mechanism of Action
The precise mechanism of action remains speculative, but compounds containing the 1,2,4-thiadiazole motif often exhibit pharmacological properties. Potential mechanisms could involve interactions with enzymes, receptors, or cellular pathways. Researchers have reported 1,3,4-thiadiazole derivatives as antimicrobial, antitumor, and anti-inflammatory agents .
Properties
IUPAC Name |
5-[4-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]phenyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c18-17-8-2-1-3-13(17)19-9-11-4-6-12(7-5-11)14-15-10-16-20-14/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWGFUFDXOBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC2=CC=C(C=C2)C3=NC=NS3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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